4-(2,5-Diamino-5-hydroxy-pentyl)-phenol is a small organic compound classified under the category of amphetamines and derivatives. Its chemical formula is , and it is identified by the DrugBank ID DB07353. This compound does not have any current clinical approvals or indicated conditions, and it is primarily categorized as an experimental substance .
4-(2,5-Diamino-5-hydroxy-pentyl)-phenol falls under several classifications:
The synthesis of 4-(2,5-Diamino-5-hydroxy-pentyl)-phenol typically involves multi-step organic reactions. While specific methods are not detailed in the available literature, compounds of this nature are often synthesized through:
The technical details regarding the synthesis may include:
The molecular structure of 4-(2,5-Diamino-5-hydroxy-pentyl)-phenol features a phenolic ring with a pentyl chain that contains both amino and hydroxyl substituents. The stereochemistry is defined by specific configurations at chiral centers.
[H][C@](N)(O)CC[C@@]([H])(N)CC1=CC=C(O)C=C1
.4-(2,5-Diamino-5-hydroxy-pentyl)-phenol can undergo various chemical reactions typical for phenolic compounds:
The reactivity of this compound is influenced by its functional groups:
The mechanism of action for 4-(2,5-Diamino-5-hydroxy-pentyl)-phenol primarily relates to its role as a prothrombin inhibitor. This suggests that it may interact with factors involved in blood coagulation pathways.
While specific quantitative data on its efficacy or potency may not be available due to its experimental status, understanding its interaction with prothrombin could provide insights into potential therapeutic applications in anticoagulation therapy .
Relevant data on these properties can be found in chemical databases like PubChem .
4-(2,5-Diamino-5-hydroxy-pentyl)-phenol has potential applications in:
Given its unique structure and properties, ongoing research may uncover additional applications in medicinal chemistry or materials science .
The systematic IUPAC name for this compound is 4-[(2R,5S)-2,5-diamino-5-hydroxypentyl]phenol, reflecting its stereochemical configuration. It is cataloged under multiple identifiers: Chemical Abstracts Service (CAS) Registry Number unavailable, DrugBank Accession Number DB07353, PubChem Compound Identifier (CID) 46937065, and Chemical Formula C₁₁H₁₈N₂O₂ [1] [2]. Structurally, it belongs to the amphetamines and derivatives class, characterized by a phenethylamine backbone with additional functional modifications [2]. Key features include:
Table 1: Key Chemical and Physical Properties
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 210.27 g/mol | PubChem [1] |
Monoisotopic Mass | 210.1368 g/mol | DrugBank [2] |
XLogP3 | -0.82 (Predicted) | PubChem [1] |
Hydrogen Bond Donors | 4 | DrugBank [2] |
Hydrogen Bond Acceptors | 4 | DrugBank [2] |
Rotatable Bonds | 5 | DrugBank [2] |
The molecule contains two chiral centers (C2 and C5), yielding potential stereoisomers. The (2R,5S) configuration is explicitly specified in its IUPAC naming [2]. This hybrid architecture positions it at the intersection of phenolic bioactives (known for antioxidant properties) and polyamine compounds (involved in cellular signaling) [7] [10].
Initial reports of this compound emerged from chemical ontology databases (PubChem, DrugBank) rather than seminal literature, suggesting it was likely synthesized during targeted screens for bioactive phenethylamines [1] [2]. Early pharmacological characterization revealed:
Its discovery timeline coincides with heightened interest in structurally complex phenethylamines during the 2000s–2010s, when researchers explored modifications to the amphetamine scaffold to enhance target selectivity and reduce off-target effects [2] [5]. Unlike classical amphetamines, the incorporation of a diamino-hydroxy pentyl chain and phenol group aimed to leverage dual pharmacophores—potentially combining CNS activity with antioxidant or protein-binding capabilities [2] [4].
This molecule exemplifies scaffold hybridization strategies in modern drug design. Its core integrates three bioactive motifs:
Table 2: Pharmacological Target Profile
Target | Action | Organism | Affinity/IC₅₀ | Experimental Evidence |
---|---|---|---|---|
Prothrombin (F2) | Inhibitor | Homo sapiens | Not quantified | Molecular docking [2] |
Mechanistically, computational studies predict binding to the prothrombin (F2) catalytic site via hydrogen bonding and hydrophobic interactions, potentially interfering with thrombin generation in coagulation cascades [2]. This aligns with broader trends in targeting serine proteases for thrombotic disorders. The compound’s structural complexity enables multimodal interactions with biological matrices:
Contemporary research leverages such hybrids for polypharmacology, where single molecules engage multiple targets. For example, analogous diamino-phenolic scaffolds show promise in anti-inflammatory and antimicrobial contexts [4] [7]. However, this specific molecule’s development appears constrained by its alpha-adrenergic activities (noted against α₁ and α₂ receptors), likely arising from the 2-aminoimidazoline-like substructure—a known liability for cardiovascular side effects [2] [5]. Future work may focus on stereoselective synthesis to isolate optimal isomers or prodrug approaches to mitigate off-target interactions [2] [4].
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: